3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol
Description
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a phenol group
Properties
Molecular Formula |
C11H13BrOSi |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
3-bromo-5-(2-trimethylsilylethynyl)phenol |
InChI |
InChI=1S/C11H13BrOSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8,13H,1-3H3 |
InChI Key |
XRYGQPUKKCVBCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.
Scientific Research Applications
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The phenol group can also form hydrogen bonds and participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-[(trimethylsilyl)ethynyl]benzenesulfonyl fluoride
- 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
- 5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine
Uniqueness
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is unique due to the presence of both a bromine atom and a trimethylsilyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is a phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
- CAS Number : 2628336-18-3
- Molecular Formula : C12H13BrOSi
- Molecular Weight : 285.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the trimethylsilyl group enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or signaling molecules, thereby affecting cellular responses.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 20 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Bromination : Starting from phenol derivatives, bromination is performed using bromine or N-bromosuccinimide (NBS).
- Ethynylation : The trimethylsilyl ethynyl group is introduced through Sonogashira coupling reactions.
- Purification : The final product is purified using column chromatography.
Case Studies
- Case Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, confirming its potential as a therapeutic agent.
- Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties against clinical isolates and found that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
